
beta-Cyfluthrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Cyfluthrin is a pyrethroid insecticide, which is a group of man-made insecticides . It is used in agriculture to control insects that feed on cotton, turf, ornamentals, hops, cereal, corn, fruit, and potatoes . It can also be used in residential settings to control pests like ants, silverfish, cockroaches, termites, weevils, fleas, mosquitoes, and flies .
Synthesis Analysis
The synthesis of this compound involves complex organic compounds and the commercial product is sold as a mixture of isomers . The exact synthesis process is proprietary information held by the manufacturer .Molecular Structure Analysis
The molecular formula of this compound is C22H18Cl2FNO3 . It is a mixture of four diastereoisomers . The CAS Registry Number is 68359-37-5 .Chemical Reactions Analysis
This compound acts as a stomach poison and through contact with the insect . By attacking the nerves, it causes constant muscle spasms . Eventually, the insect is paralyzed or starves . It is less toxic to people and mammals because they break it down faster than insects .Physical And Chemical Properties Analysis
This compound is a brown viscous mass with crystalline parts . It is nearly insoluble and does not dissociate in water . It has a low vapor pressure and can be assumed to be essentially non-volatile from water, based on its Henry’s Law constant . The logPow is about 6 for all diastereoisomers .Wissenschaftliche Forschungsanwendungen
Neurobehavioral Effects
Beta-cyfluthrin (CYF), a synthetic pyrethroid used in agriculture and domestically, has been studied for its effects on neurobehavior in rats. It impairs motor coordination and spatial memory and causes neurochemical alterations in the brain, including changes in levels of various neurotransmitters and inhibition of acetylcholinesterase activity (Syed et al., 2016).
Impact on Human Erythrocytes
Research has shown that this compound can induce oxidative stress in human erythrocytes in vitro, affecting catalase and superoxide dismutase activities. The study also examined the role of antioxidants like melatonin and quercetin in alleviating cytotoxic effects (Sadowska-Woda et al., 2010).
Brain Biochemistry in Rats
This compound exposure in rats leads to significant neurochemical changes, including alterations in acetyl-cholinesterase, glutathione-s-transferase, adenosine triphosphatase, and succinic dehydrogenase activities in the brain. These changes correlate with behavioral alterations observed in the animals (Singh et al., 2019).
Cardiotoxic Effects
In isolated heart preparations and cardiomyocytes, this compound has been found to induce acute arrhythmic cardiotoxicity. This effect is mediated through interaction with the sodium current and can be reversed by the drug Ranolazine (Silva et al., 2022).
Effects on Drosophila melanogaster
Sublethal doses of this compound cause reductions in fecundity, egg hatching, and prolongation of developmental periods in Drosophila melanogaster. The study highlights its impact on the reproductive cycle of this model organism (Nadda et al., 2005).
Resistance in Pests
Research on cigarette beetles in China shows development of varying levels of resistance to this compound, with increased CYP450 activity suggesting a metabolic resistance mechanism (Sun et al., 2021).
Liver Alterations in Rats
This compound causes histochemical alterations in rat liver, including changes in hepatic proteins and DNA, indicative of hepatotoxicity (Bhushan et al., 2010).
Haematological Impact on Fish
This compound exhibits significant toxicological impact on the fish Channa punctatus, with marked alterations in haematological parameters, indicating its potential threat to aquatic life (Kumar & Singh, 2022).
Insecticide Efficacy in Agriculture
This compound has been evaluated for its efficacy against various pests in agriculture, including tests on cabbage and cauliflower against common insect pests, demonstrating its effectiveness at different dosages (Rattan et al., 2007).
Antiandrogenic Activity
Cyfluthrin and this compound display moderate antiandrogenic activities in both in vivo and in vitro assays, indicating their potential endocrine-disrupting properties (Zhang et al., 2008).
Biodegradation by Bacteria
A study on the biodegradation of this compound by Pseudomonas stutzeri strain S1 highlights the potential for biological degradation of this synthetic pyrethroid in contaminated environments (Saikia et al., 2005).
Wirkmechanismus
Safety and Hazards
Beta-Cyfluthrin is highly toxic to fish and invertebrates, but it is far less toxic to humans . Bees are highly sensitive to contact with this compound . It is very highly toxic to fish and freshwater invertebrates like water fleas . When eaten, this compound is slightly toxic to sheep and rabbits .
Eigenschaften
IUPAC Name |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15?,18-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODLKZGRKWIFG-RUTXASTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C1C=C(Cl)Cl)C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

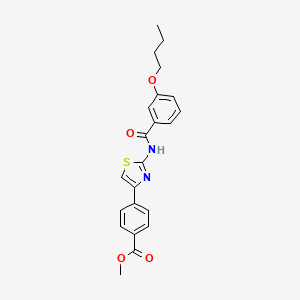
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)
![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2862505.png)
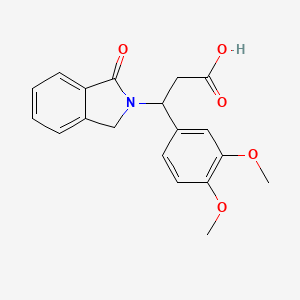
![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)
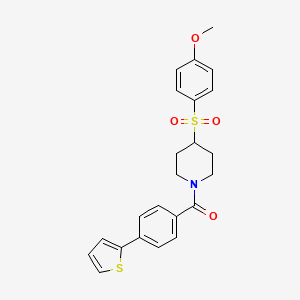
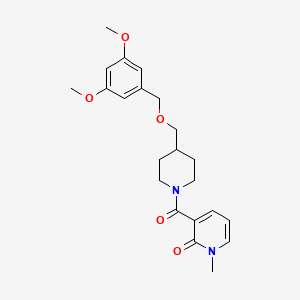

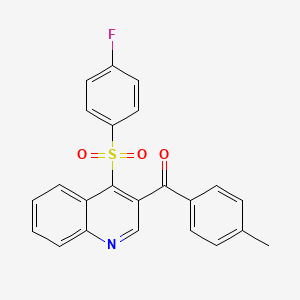
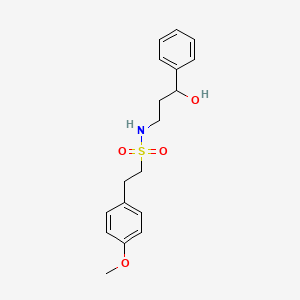
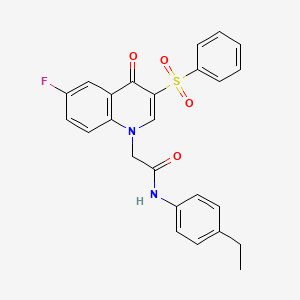
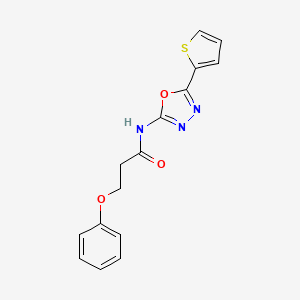
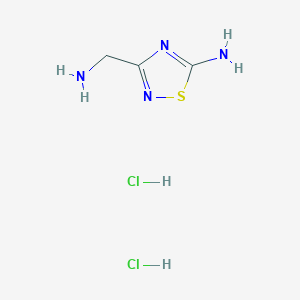
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2862525.png)